methyl 4-({[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate
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Overview
Description
Methyl 4-({[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is a complex organic compound that features a pyrazole ring substituted with an iodine atom, an acetyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate typically involves multiple steps:
Formation of 4-iodo-1H-pyrazole: This can be achieved by iodination of pyrazole using iodine and a suitable oxidizing agent.
Acetylation: The 4-iodo-1H-pyrazole is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated pyrazole is reacted with methyl 4-aminomethylbenzoate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate can undergo various chemical reactions:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups involved. For example, the benzoate ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine would yield a pyrazole derivative with an amine substituent.
Scientific Research Applications
Methyl 4-({[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It can be used in studies to understand the interaction of pyrazole derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: The compound can be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of methyl 4-({[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The pyrazole ring and the iodine substituent can play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-pyrazole: A simpler analog that lacks the acetyl and benzoate groups.
Methyl 4-aminomethylbenzoate: A related compound that lacks the pyrazole ring.
Acetylated Pyrazoles: Compounds with similar acetyl groups but different substituents on the pyrazole ring.
Uniqueness
Methyl 4-({[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the iodine atom allows for further functionalization, while the acetyl and benzoate groups provide additional sites for interaction with biological targets.
Properties
Molecular Formula |
C14H14IN3O3 |
---|---|
Molecular Weight |
399.18 g/mol |
IUPAC Name |
methyl 4-[[[2-(4-iodopyrazol-1-yl)acetyl]amino]methyl]benzoate |
InChI |
InChI=1S/C14H14IN3O3/c1-21-14(20)11-4-2-10(3-5-11)6-16-13(19)9-18-8-12(15)7-17-18/h2-5,7-8H,6,9H2,1H3,(H,16,19) |
InChI Key |
HLHLYBMIPZICOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
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